molecular formula C32H28N2O3S B15009281 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide

Cat. No.: B15009281
M. Wt: 520.6 g/mol
InChI Key: XUNDKSZZTXUVTJ-UHFFFAOYSA-N
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Description

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide is a complex organic compound that features a thiazole ring substituted with methoxyphenyl groups and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide typically involves multiple steps. One common approach starts with the condensation of p-anisaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with diphenylpropanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the thiazole ring could lead to dihydrothiazole derivatives .

Scientific Research Applications

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and methoxyphenyl groups make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C32H28N2O3S

Molecular Weight

520.6 g/mol

IUPAC Name

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide

InChI

InChI=1S/C32H28N2O3S/c1-36-26-17-13-24(14-18-26)30-31(25-15-19-27(37-2)20-16-25)38-32(34-30)33-29(35)21-28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-20,28H,21H2,1-2H3,(H,33,34,35)

InChI Key

XUNDKSZZTXUVTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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